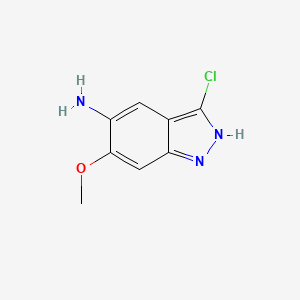

3-Chloro-6-methoxy-1H-indazol-5-amine

Description

Properties

IUPAC Name |

3-chloro-6-methoxy-2H-indazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c1-13-7-3-6-4(2-5(7)10)8(9)12-11-6/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGABNZMCORYCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C=C1N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-Chloro-6-methoxy-1H-indazol-5-amine (CAS 1356017-73-6): Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-6-methoxy-1H-indazol-5-amine, CAS 1356017-73-6, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The indazole scaffold is a well-established privileged structure in pharmacology, known for its presence in numerous clinically relevant molecules.[1][2] This document delineates the core physicochemical properties, a plausible synthetic pathway, and the characteristic reactivity of the title compound. Furthermore, it explores its potential applications as a versatile building block for the synthesis of novel therapeutic agents, grounded in the established roles of its constituent functional groups in modulating bioactivity and pharmacokinetic properties.[3] Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research environment.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle consisting of a fused benzene and pyrazole ring, is a cornerstone of modern drug discovery.[1] Its structural similarity to the endogenous indole nucleus allows it to act as an effective bioisostere, interacting with a wide array of biological targets while often conferring superior metabolic stability or modified physicochemical properties.[2] Compounds incorporating the indazole motif have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antileishmanial effects.[1][4][5] The specific substitution pattern of 3-Chloro-6-methoxy-1H-indazol-5-amine presents a unique combination of functional groups poised for strategic elaboration in the design of next-generation therapeutics.

Core Properties of 3-Chloro-6-methoxy-1H-indazol-5-amine

Physicochemical and Structural Data

The fundamental properties of 3-Chloro-6-methoxy-1H-indazol-5-amine are summarized below. While experimental data for properties such as melting and boiling points are not widely published, its identity is well-defined by its structural and molecular characteristics.

| Property | Value | Source(s) |

| CAS Number | 1356017-73-6 | [6] |

| Molecular Formula | C₈H₈ClN₃O | [6] |

| Molecular Weight | 197.62 g/mol | [6] |

| IUPAC Name | 3-chloro-6-methoxy-1H-indazol-5-amine | |

| Canonical SMILES | COC1=CC2=C(C=C1N)NN=C2Cl | |

| InChI Key | Not Publicly Available | |

| Physical Form | Expected to be a powder or crystalline solid | |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [6] |

Molecular Structure and Functional Group Analysis

The structure of 3-Chloro-6-methoxy-1H-indazol-5-amine is characterized by four key functional groups that dictate its chemical behavior and potential applications.

Caption: Key functional regions of the title compound.

-

5-Amino Group : This primary aromatic amine is a key reactive handle. It is basic and highly nucleophilic, making it the primary site for derivatization via acylation, sulfonylation, alkylation, or diazotization reactions.[7][8]

-

Indazole Core : The heterocyclic ring system is aromatic and relatively stable. The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to generate regioisomeric products.

-

3-Chloro Substituent : The chlorine atom significantly influences the electron distribution of the indazole ring and increases the molecule's lipophilicity. While generally stable, it may be susceptible to displacement via nucleophilic aromatic substitution under specific, often harsh, reaction conditions.

-

6-Methoxy Group : This electron-donating group impacts the reactivity of the benzene portion of the scaffold. In drug development, methoxy groups can serve as hydrogen bond acceptors and are sites for metabolic O-demethylation by cytochrome P450 enzymes.[3]

Synthesis and Reactivity

Proposed Retrosynthetic Pathway

Caption: Proposed synthetic workflow for the target compound.

Exemplary Experimental Protocol (Hypothetical)

The following protocol describes the final chlorination step, a critical transformation to yield the title compound from a plausible precursor.

Synthesis of 3-Chloro-6-methoxy-1H-indazol-5-amine from 6-Methoxy-1H-indazol-5-amine

-

System Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Methoxy-1H-indazol-5-amine (1.0 g, 6.13 mmol).

-

Dissolution: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature until all solids are dissolved.

-

Reagent Addition: In a single portion, add N-Chlorosuccinimide (NCS) (0.86 g, 6.44 mmol, 1.05 equivalents) to the stirred solution.

-

Causality Note: NCS is a mild and regioselective electrophilic chlorinating agent for electron-rich aromatic and heterocyclic systems. The indazole C3 position is activated towards electrophilic attack. Using a slight excess ensures complete conversion of the starting material.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Workup: Upon completion, pour the reaction mixture into 150 mL of ice-cold water. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Causality Note: Partitioning between water and an immiscible organic solvent removes the water-soluble DMF and succinimide byproduct, isolating the desired product in the organic phase.

-

-

Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 3-Chloro-6-methoxy-1H-indazol-5-amine.

Chemical Reactivity Profile

The primary amino group is the most versatile reactive site for building complex molecules from this scaffold.

Caption: Reactivity map centered on the 5-amino group.

Applications in Research and Drug Development

3-Chloro-6-methoxy-1H-indazol-5-amine is not an end-product but rather a strategic starting material. Its value lies in its potential to serve as a scaffold for generating libraries of diverse compounds for biological screening.

-

Kinase Inhibitor Scaffolds: The indazole nucleus is a key feature in many ATP-competitive kinase inhibitors, such as Pazopanib.[10] The 5-amino group provides a crucial attachment point for linking to other heterocyclic systems (e.g., pyrimidines, pyridines) that form key hydrogen bond interactions within the kinase hinge region.

-

Antiparasitic Agents: Indazole derivatives have shown promising activity against various parasites, including those responsible for leishmaniasis.[1][4] The mechanism often involves the inhibition of essential enzymes like trypanothione reductase.[1] This scaffold can be elaborated to optimize binding within the active site of such enzymes.

-

Fragment-Based Drug Design (FBDD): The molecule itself represents a well-functionalized fragment. The chloro and methoxy groups provide vectors for growth and exploration of the surrounding chemical space, while the amine allows for covalent linkage to other fragments or lead compounds.

Safety, Handling, and Storage

As a research chemical, 3-Chloro-6-methoxy-1H-indazol-5-amine should be handled with appropriate care, following standard laboratory safety procedures. While a specific Safety Data Sheet (SDS) is not universally available, data from structurally related compounds can inform a robust safety assessment.

Hazard Assessment

Based on analogous compounds, the following hazards should be assumed:

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[11][12]

-

Handling: Avoid generating dust.[14] Use appropriate tools (spatulas) for weighing and transferring. Ensure containers are tightly closed when not in use.[6]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[13] Do not eat, drink, or smoke in the laboratory.[11]

-

Disposal: Dispose of waste material and contaminated items in accordance with local, state, and federal regulations for chemical waste.[11]

Storage and Stability

-

Storage: For maximum stability, store the compound in a tightly sealed container in a refrigerator at 2-8°C.[6]

-

Protection: Protect from light and moisture.[6] Storing under an inert atmosphere (argon or nitrogen) is recommended for long-term preservation of purity.[6]

Conclusion

3-Chloro-6-methoxy-1H-indazol-5-amine is a valuable and strategically designed chemical building block for researchers in synthetic and medicinal chemistry. Its combination of a privileged indazole core with a versatile primary amine handle, along with functionality-modulating chloro and methoxy groups, makes it an attractive starting point for the discovery of novel small-molecule therapeutics. Understanding its properties, reactivity, and handling requirements is essential for its successful application in the laboratory.

References

- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1H-Indazol-5-amine.

- Supporting Information for scientific publication. (n.d.). General Information and Synthetic Details. Retrieved February 24, 2026, from a public chemistry journal repository.

- CymitQuimica. (2024, December 19). Safety Data Sheet for 6-Methoxy-1H-indazol-3-amine.

- The Royal Society of Chemistry. (2025). NMR Spectra Data.

- Angene Chemical. (2024, October 18). Safety Data Sheet.

- Tri-iso. (n.d.). Material Safety Data Sheet.

-

CAS Common Chemistry. (n.d.). Poly(L-glutamic acid). Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Nylon 66. Retrieved February 24, 2026, from [Link]

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved February 24, 2026, from [Link]

-

El-Gamal, M. I., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167. Available at: [Link]

- BenchChem. (2025). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis.

- U.S. Environmental Protection Agency. (2025, October 15). 5-Chloro-1H-indazol-3-amine Properties.

-

PubChem. (n.d.). Nylon-66. Retrieved February 24, 2026, from [Link]

-

Abbassi, F., et al. (2014). N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o679. Available at: [Link]

- Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.

-

Michigan State University Department of Chemistry. (n.d.). Chemistry of Amines. Retrieved February 24, 2026, from [Link]

-

PubMed. (2022, December 15). Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved February 24, 2026, from [Link]

- McMurry, J. (2018, November 16). Amines and Heterocycles.

- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

-

Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved February 24, 2026, from [Link]

-

Glatfelter, G. C., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Chicha, H., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. Available at: [Link]

-

PDBe-KB. (n.d.). Ligand Pages (PDBeChem). Retrieved February 24, 2026, from [Link]

- Jasperse, C. (n.d.). Reactions of Amines.

-

MDPI. (2022, October 21). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules. Retrieved February 24, 2026, from [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. drughunter.com [drughunter.com]

- 4. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1356017-73-6|3-Chloro-6-methoxy-1H-indazol-5-amine|BLD Pharm [bldpharm.com]

- 7. Amine Reactivity [www2.chemistry.msu.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Indazolone synthesis [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. angenechemical.com [angenechemical.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Leveraging 3-Chloro-6-methoxy-1H-indazol-5-amine: A Versatile Scaffold for Modern Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its role as a versatile hinge-binding template in the design of kinase inhibitors.[1][2] Its structural resemblance to the adenine portion of ATP allows it to form crucial hydrogen bond interactions within the ATP-binding site of numerous kinases, making it a highly sought-after scaffold in oncology and inflammation research.[2] Among the vast library of indazole derivatives, 3-chloro-6-methoxy-1H-indazol-5-amine (CAS: 1356017-73-6) has emerged as a particularly valuable building block. This guide provides an in-depth analysis of its synthesis, strategic derivatization, and application in the development of potent and selective kinase inhibitors.

The Strategic Importance of the Indazole Core

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Small molecule kinase inhibitors have become a cornerstone of targeted therapy. The indazole core is frequently employed in the synthesis of these inhibitors because it acts as a bioisostere for other hinge-binding motifs, offering favorable drug-like properties.[3][4] Several successful anticancer drugs, including axitinib, pazopanib, and niraparib, feature an indazole core, underscoring its therapeutic relevance.[5] The specific substitution pattern of 3-chloro-6-methoxy-1H-indazol-5-amine provides three orthogonal handles for chemical modification, allowing for a systematic exploration of the chemical space around the kinase active site.

Synthesis of the Core Scaffold

The construction of the 3-chloro-6-methoxy-1H-indazol-5-amine core is a critical first step. While multiple synthetic routes to indazoles exist, a common and effective strategy involves the cyclization of appropriately substituted precursors.[6][7] A plausible and frequently utilized approach begins with a substituted nitroaniline, which undergoes diazotization and subsequent cyclization, followed by functional group manipulations. A related, documented synthesis involves the reduction of a nitroindazole precursor.[8]

Exemplary Synthetic Protocol: From Nitroindazole to the Final Amine

This protocol is based on established chemical transformations for analogous structures.[8] The key steps involve the reduction of a nitro group to an amine, a fundamental transformation in the synthesis of many pharmaceutical intermediates.

Step 1: Reduction of 3-chloro-6-methoxy-5-nitro-1H-indazole

-

Rationale: The conversion of the nitro group to a primary amine is essential to install the key 5-amino functional handle. Stannous chloride (SnCl₂) in ethanol is a classic and effective method for this reduction, offering high yields and compatibility with various functional groups.

-

Procedure:

-

To a round-bottom flask, add 3-chloro-6-methoxy-5-nitro-1H-indazole (1.0 eq).

-

Add absolute ethanol to create a suspension (approx. 20 mL per gram of starting material).

-

Add anhydrous stannous chloride (SnCl₂) (5.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction by the slow addition of a 5% aqueous potassium bicarbonate or sodium bicarbonate solution until the pH is slightly basic (pH 7-8).

-

Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

-

Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude 3-chloro-6-methoxy-1H-indazol-5-amine.

-

The product can be further purified by flash column chromatography on silica gel if necessary.

-

Synthetic Workflow Diagram

Caption: Synthetic route for the preparation of the core building block.

A Building Block Approach: Vectors for Diversification

The utility of 3-chloro-6-methoxy-1H-indazol-5-amine lies in its distinct reactive sites, which serve as vectors for building a library of diverse kinase inhibitors. Each site allows for the introduction of different chemical moieties to probe specific regions of a kinase's ATP-binding pocket.

-

Vector 1 (5-Amino Group): This primary amine is a versatile nucleophile, ideal for forming stable amide, sulfonamide, or urea linkages.[8] These groups can form additional hydrogen bonds and occupy hydrophobic pockets, significantly influencing inhibitor potency and selectivity.

-

Vector 2 (3-Chloro Group): The chlorine atom is a suitable leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[9][10] This allows for the introduction of aryl, heteroaryl, alkynyl, or amino substituents, which can extend into the solvent-exposed region of the active site, enhancing affinity and modulating physicochemical properties.

-

Vector 3 (6-Methoxy Group): While less commonly modified, the methoxy group influences the electronic properties and solubility of the scaffold.[11] In specific kinases, it can form favorable interactions or be replaced with other alkoxy groups to fine-tune activity.

Chemical Diversification Points

Caption: Key reactive sites for library synthesis.

Core Synthetic Protocols for Inhibitor Development

The following sections provide validated, step-by-step protocols for derivatizing the core scaffold at its key reactive positions.

-

Causality: Amide bond formation is a robust and widely used reaction to connect the indazole core to a second fragment, often an aryl or heteroaryl carboxylic acid. This new fragment can occupy adjacent hydrophobic pockets or form new hydrogen bonds, drastically altering the inhibitor's profile.

-

Reagents & Equipment:

-

3-chloro-6-methoxy-1H-indazol-5-amine

-

Desired carboxylic acid (1.1 eq)

-

Peptide coupling agent (e.g., HATU, HBTU) (1.2 eq)

-

Organic base (e.g., DIPEA, TEA) (2.0 eq)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Standard glassware, magnetic stirrer, inert atmosphere (Nitrogen/Argon)

-

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF.

-

Add the coupling agent (HATU) and the base (DIPEA) and stir for 10 minutes at room temperature to pre-activate the acid.

-

Add a solution of 3-chloro-6-methoxy-1H-indazol-5-amine in DMF to the reaction mixture.

-

Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Causality: The Suzuki coupling is a powerful C-C bond-forming reaction that replaces the 3-chloro group with a new aryl or heteroaryl moiety.[9] This modification is critical for improving potency and selectivity, as the new group can interact with residues in the outer regions of the ATP binding site.

-

Reagents & Equipment:

-

3-substituted-1H-indazol-5-amine derivative (from step 4.1)

-

Aryl or heteroaryl boronic acid/ester (1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (5-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

-

Schlenk flask or sealed tube, inert atmosphere

-

-

Procedure:

-

To a Schlenk flask, add the indazole starting material, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

General Library Synthesis Workflow

Caption: A two-step workflow for generating a diverse inhibitor library.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 3-chloro-6-methoxy-1H-indazol-5-amine core allows for the development of a clear SAR. The table below synthesizes general trends observed in the literature for indazole-based kinase inhibitors.[5][10]

| Position | Modification Type | General SAR Observation | Rationale |

| 5-Amide (R1) | Small, hydrophobic groups (e.g., methyl, cyclopropyl) | Often well-tolerated, can fill small hydrophobic pockets near the hinge. | Fills space without steric clashes. |

| Aromatic/Heteroaromatic rings | Can significantly increase potency through π-stacking or additional H-bonds. | Provides additional binding interactions. | |

| Groups with H-bond donors/acceptors | Can pick up interactions with backbone or side-chain residues. | Improves binding affinity and specificity. | |

| 3-Aryl (R2) | Substituted Phenyl Rings | Potency and selectivity are highly dependent on substitution pattern (e.g., meta- or para-). | Allows fine-tuning of interactions in the solvent-exposed region. |

| Heterocycles (e.g., Pyridine, Pyrazole) | Can improve solubility and provide H-bonding opportunities. | Enhances drug-like properties. | |

| Solubilizing groups (e.g., morpholine, piperazine) | Increases aqueous solubility and can improve pharmacokinetic properties. | Crucial for developing orally bioavailable drugs. |

Biological Evaluation: From Enzyme to Cell

Once a library of inhibitors is synthesized, a tiered approach is used to evaluate their biological activity.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust biochemical assay that measures the phosphorylation of a substrate peptide by a kinase. Inhibition is quantified by a decrease in the FRET signal.

-

Procedure:

-

Compound Plating: Prepare serial dilutions of the synthesized inhibitors in DMSO and dispense them into a 384-well assay plate.

-

Kinase Reaction: Add the target kinase and a biotinylated substrate peptide to the wells.

-

Initiation: Start the phosphorylation reaction by adding ATP (at a concentration near its Km value for the kinase). Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and add the detection reagents: a europium cryptate-labeled anti-phospho antibody and streptavidin-XL665.

-

Signal Reading: After a final incubation period, read the plate on an HTRF-compatible microplate reader. The ratio of emission at 665 nm to 620 nm is calculated.

-

Data Analysis: Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Kinase Assay Workflow

Caption: Standard workflow for an in vitro kinase inhibition assay.

Promising compounds from the biochemical screen should be advanced to cell-based assays. These experiments determine if the inhibitor can engage its target in a cellular context and exert a biological effect, such as inhibiting the proliferation of cancer cell lines that are dependent on the target kinase.

Conclusion

3-chloro-6-methoxy-1H-indazol-5-amine is a high-value, strategically designed building block for modern kinase inhibitor discovery. Its trifunctional nature allows medicinal chemists to systematically and efficiently probe the complex architecture of kinase active sites. By leveraging robust synthetic methodologies for derivatization at the 5-amino and 3-chloro positions, researchers can rapidly generate diverse libraries of potent and selective inhibitors. The principles and protocols outlined in this guide provide a solid framework for utilizing this powerful scaffold to develop the next generation of targeted therapeutics.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]

- 14. iris.unipv.it [iris.unipv.it]

Technical Whitepaper: Biological Activity & Synthetic Utility of 3-Chloro-6-Methoxyindazole Derivatives

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, the 3-chloro-6-methoxyindazole core represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the parent compound itself exhibits low intrinsic potency, it serves as a critical electrophilic linchpin .

The specific substitution pattern offers two distinct advantages:

-

The C-3 "Warhead" (Chlorine): A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing access to the "hinge-binding" region of kinase domains.

-

The C-6 "Tuner" (Methoxy): An electron-donating group (EDG) that modulates the pKa of the indazole nitrogens (N1/N2), enhancing hydrogen bond acceptor capability while improving metabolic stability compared to unsubstituted analogs.

This guide details the synthetic access, Structure-Activity Relationship (SAR) logic, and validated biological profiles of derivatives stemming from this core.[1]

Structural Logic & SAR Profile

The biological activity of 3-chloro-6-methoxyindazole derivatives is primarily driven by their ability to mimic the adenine ring of ATP. The following diagram illustrates the SAR logic used to transform this intermediate into a potent inhibitor.

Visualization: SAR Logic Map

Caption: Functional mapping of the 3-chloro-6-methoxyindazole scaffold showing reactive sites and their influence on biological targets.

Biological Activity Profile

Kinase Inhibition (Primary Domain)

Derivatives of 3-chloro-6-methoxyindazole are extensively documented as Type I and Type II kinase inhibitors. The 3-position is typically substituted with an aryl or heteroaryl ring to engage the hydrophobic pocket adjacent to the ATP-binding site.

| Target Family | Mechanism of Action | Key Derivative Features | Reference |

| VEGFR2 / PDGFR | ATP-Competitive (Type I) | 3-styryl or 3-aryl substitution. The indazole N2 accepts an H-bond from the hinge region (Cys919 in VEGFR2). | [1, 2] |

| c-Met (HGFR) | Type I / Type Ib | 3-amino or 3-benzyl derivatives. The 6-OMe group fits into a specific hydrophobic sub-pocket, increasing selectivity over other tyrosine kinases. | [3] |

| Trk (A/B/C) | Pan-inhibition | 3-vinylindazole derivatives. Essential for blocking neurotrophic signaling in glioblastoma models. | [4] |

Anti-Inflammatory & Immunomodulation

Beyond oncology, the scaffold has utility in modulating immune pathways.

-

MAPK1/ERK2 Inhibition: Sulfonamide derivatives at the N-1 position, combined with the 6-methoxy core, have shown micromolar inhibition of MAPK1, a key driver in inflammatory signaling [5].

-

IDO1 Inhibition: While less common than in 3-cyanoindazoles, the 3-chloro-6-methoxy variants serve as precursors to competitive inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a target for cancer immunotherapy.

Synthetic Protocols

To access the biologically active library, one must first synthesize the high-purity core. The following protocol is a self-validating system; the melting point and TLC behavior act as checkpoints.

Synthesis of 3-Chloro-6-Methoxyindazole

Reaction Principle: Electrophilic aromatic substitution (chlorination) of the electron-rich indazole ring.

Materials:

-

6-Methoxy-1H-indazole (Starting Material)

-

N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl)

-

Acetonitrile (ACN) or DMF

-

Sodium Hydroxide (NaOH)

Workflow Diagram:

Caption: Step-by-step synthetic workflow for the chlorination of 6-methoxyindazole.

Detailed Procedure:

-

Dissolution: Dissolve 10 mmol of 6-methoxy-1H-indazole in 20 mL of DMF.

-

Chlorination: Add 11 mmol (1.1 eq) of N-Chlorosuccinimide (NCS) portion-wise at room temperature.

-

Heating: Heat the mixture to 60°C for 4 hours.

-

Validation Point: Check TLC (Hexane:EtOAc 7:3). The product (3-Cl) will have a higher Rf value than the starting material due to increased lipophilicity.

-

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A white precipitate should form immediately.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol to yield 3-chloro-6-methoxyindazole (Yield ~85%).

Biological Assay Protocol (Kinase Screening)

To validate the activity of derivatives synthesized from this core, a FRET-based enzymatic assay is the industry standard.

Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol Steps:

-

Preparation: Prepare 3-chloro-6-methoxyindazole derivatives in 100% DMSO (10 mM stock). Dilute to 4x final concentration in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Enzyme Mix: Dispense 5 µL of recombinant Kinase (e.g., VEGFR2, c-Met) (0.5 nM final) into a 384-well plate.

-

Inhibitor Addition: Add 2.5 µL of the compound solution. Incubate for 15 mins at RT.

-

Substrate Initiation: Add 2.5 µL of ATP/Substrate mix (ATP at Km, Fluorescein-poly-GT substrate).

-

Detection: After 60 mins, add EDTA-containing detection reagent (Europium-labeled anti-phosphotyrosine antibody).

-

Readout: Measure signal ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

-

Calculation: % Inhibition =

-

References

-

Indazole Scaffolds in Kinase Inhibition: Discovery and SAR study of c-Met kinase inhibitors bearing a 3-aminoindazole scaffold. Source: PubMed / NIH. [Link]

-

VEGFR/PDGFR Activity: Design, synthesis, and biological evaluation of indazole derivatives as potent VEGFR-2 inhibitors. Source: European Journal of Medicinal Chemistry (via ScienceDirect). [Link]

-

Trk Inhibition Profile: Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). [Link]

-

MAPK1/ERK2 Inhibition: Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity. Source: MDPI Molecules. [Link]

Sources

The Critical Role of pKa and Ionization States for 5-Aminoindazoles in Drug Discovery

An In-depth Technical Guide

Abstract

The 5-aminoindazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its clinical and preclinical success is intrinsically linked to its physicochemical properties, paramount among which are its acid-dissociation constants (pKa). The pKa values of a molecule dictate its ionization state at a given physiological pH, which in turn governs critical Absorption, Distribution, Metabolism, and Excretion (ADME) properties such as solubility, membrane permeability, and target binding affinity.[2] This guide provides a comprehensive technical overview of the pKa values and corresponding ionization states of 5-aminoindazoles. We will explore the theoretical underpinnings of ionization, detail both experimental and computational methodologies for pKa determination, analyze the specific ionizable centers of the 5-aminoindazole core, and discuss the profound implications of these properties for researchers, medicinal chemists, and drug development professionals.

The 5-Aminoindazole Scaffold: A Cornerstone of Modern Therapeutics

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] Their unique structure, particularly the ability of the pyrazole nitrogens to act as hydrogen bond donors and acceptors, makes them excellent bioisosteres for purine bases. This has led to their widespread use as "hinge-binding" motifs in protein kinase inhibitors.[1] The addition of an amino group at the 5-position further enhances the molecule's utility, providing a key vector for synthetic elaboration and additional interactions with biological targets.[4] 5-Aminoindazole is recognized as a crucial building block in the synthesis of a wide array of pharmacologically active molecules, from anti-cancer agents to anti-inflammatory drugs.[5][6] Its prominence in fragment-based drug discovery (FBDD) campaigns further underscores its value as a high-quality starting point for lead optimization.[1][4]

pKa and Ionization: The Gatekeepers of Pharmacokinetics and Pharmacodynamics

Theoretical Framework

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[7] It is the specific pH at which a given ionizable group exists in a 50:50 equilibrium between its protonated and deprotonated forms.[7] This relationship is quantitatively described by the Henderson-Hasselbalch equation:

pH = pKa + log([A⁻]/[HA])

Where [A⁻] is the molar concentration of the deprotonated (conjugate base) form and [HA] is the molar concentration of the protonated (acid) form.[8]

The ionization state of a drug molecule profoundly influences its behavior:

-

Solubility: Ionized species are generally more water-soluble than their neutral counterparts, which is critical for formulation and bioavailability.

-

Permeability: Neutral, more lipophilic species are better able to cross biological membranes (like the gut wall or the blood-brain barrier) via passive diffusion.[2]

-

Target Binding: The charge of a molecule is often crucial for electrostatic interactions with amino acid residues in a protein's binding pocket. For kinase inhibitors, protonation of a hinge-binding heterocycle can be essential for potent affinity.

Ionizable Centers of 5-Aminoindazole

The 5-aminoindazole scaffold possesses three primary basic centers susceptible to protonation: the exocyclic amino group (-NH₂) and the two nitrogen atoms of the pyrazole ring (N1 and N2).

The protonation of these sites is a complex interplay of resonance, inductive effects, and tautomerism. The molecule exists as two major tautomers, 1H-indazole and 2H-indazole, which further complicates the assignment of specific pKa values.[3] However, we can predict the relative basicity:

-

The exocyclic 5-amino group is expected to have a pKa similar to aniline (pKa ≈ 4.6), as the lone pair on the nitrogen can be delocalized into the aromatic system.

-

The pyrazole nitrogens are generally less basic than aliphatic amines. The N2 nitrogen (the "pyridine-like" nitrogen) is typically the most basic site in the indazole ring itself.

Understanding which of these sites is protonated at physiological pH (≈7.4) is critical for predicting the molecule's behavior.

Experimental Methodologies for pKa Determination

The choice of an experimental method is dictated by the compound's properties, such as solubility and the presence of a chromophore, as well as the desired accuracy.

Potentiometric Titration

Causality and Trustworthiness: Potentiometry is often considered the "gold standard" for pKa determination due to its direct measurement of pH changes upon addition of a titrant. It relies on fundamental electrochemical principles and, when performed with proper calibration, provides highly accurate and reproducible results.[9]

Protocol: Automated Potentiometric Titration

-

System Preparation: Calibrate a high-precision pH electrode using at least three IUPAC-traceable buffer standards (e.g., pH 4.01, 7.00, 10.01).[10]

-

Sample Preparation: Accurately weigh approximately 1-2 mg of 5-aminoindazole and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to a final concentration of ~0.5 mM. The presence of an inert electrolyte (e.g., 0.15 M KCl) is required to maintain constant ionic strength.

-

Initial Titration: Add a known excess of standardized strong acid (e.g., 0.1 M HCl) to ensure all basic sites are fully protonated.

-

Titration Run: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) using a microprocessor-controlled autoburette. Record the pH value after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the resulting sigmoid curve. Sophisticated software uses derivatives (d(pH)/dV or d²(pH)/dV²) to precisely locate the inflection points.[10]

UV-Vis Spectrophotometry

Causality and Trustworthiness: This "hybrid" method is ideal for compounds that possess a chromophore near an ionization center, causing the UV-Vis absorbance spectrum to change as a function of pH.[10] It is highly sensitive, requires very little material (typically 10⁻⁶ to 10⁻⁴ M), and is less affected by impurities than potentiometry. The self-validating nature comes from observing a clear isosbestic point, which indicates a clean equilibrium between two species.

Protocol: Spectrophotometric pKa Determination

-

Wavelength Selection: Dissolve the 5-aminoindazole sample in a highly acidic (pH ≈ 1-2) and a highly basic (pH ≈ 10-12) buffer. Scan the UV-Vis spectrum (e.g., 200-400 nm) for each to identify the wavelengths of maximum absorbance difference (λmax) between the protonated and deprotonated species.

-

Buffer Preparation: Prepare a series of buffers (at least 10-12) with known pH values spanning the expected pKa range, maintaining constant ionic strength.

-

Measurement: Add a small, constant aliquot of a concentrated stock solution of 5-aminoindazole to each buffer solution in a cuvette. Record the absorbance at the pre-determined λmax for each pH.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoid curve can be analyzed using the following equation, derived from the Henderson-Hasselbalch relationship, where the pKa is the pH at the inflection point.[11] pKa = pH + log((A_I - A)/(A - A_N)) Where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species, and A_N is the absorbance of the neutral species.[11]

| Method | Principle | Advantages | Limitations |

| Potentiometric Titration | Measures potential (pH) change during acid-base titration. | Gold standard, high accuracy, does not require a chromophore. | Requires higher sample amount and purity, sensitive to CO₂. |

| UV-Vis Spectrophotometry | Measures absorbance changes with pH. | High sensitivity, requires very little sample, tolerant of impurities. | Requires a chromophore near the ionization site, co-solvent effects. |

| NMR Spectroscopy | Measures chemical shift changes of nuclei with pH. | Can resolve pKa values of multiple sites in complex molecules.[7] | Lower throughput, requires higher concentration, expensive instrumentation. |

Computational Approaches to pKa Prediction

In early-stage drug discovery, where hundreds of virtual or newly synthesized compounds must be evaluated, computational prediction offers an indispensable high-throughput alternative to experimental measurement.[9]

Causality and Rationale: The goal of computational methods is to accurately calculate the free energy difference (ΔG) between the protonated and deprotonated states of a molecule in solution. The pKa can then be derived from this energy difference.

Quantum Mechanics (QM) Methods

QM approaches, particularly those based on Density Functional Theory (DFT), calculate the electronic structure of a molecule to determine the energies of the different protonation states.[12][13] These methods are highly accurate but computationally expensive. A thermodynamic cycle is often employed, calculating energies in the gas phase and then applying a correction for the free energy of solvation using a continuum solvation model (like PCM).[12] While powerful, the computational cost can make them impractical for large-scale screening.[14]

Empirical and Machine Learning Methods

These methods rely on large databases of experimentally determined pKa values.[15]

-

Quantitative Structure-Property Relationship (QSPR): These models build linear or non-linear equations that correlate structural descriptors (e.g., electronic, steric) with pKa values.

-

Fragment-Based/LFER: These methods deconstruct a molecule into fragments with known pKa contributions and assemble them to predict the pKa of the whole molecule. Commercial software from vendors like ChemAxon and Schrödinger often employ these rapid and effective techniques.[15]

-

Machine Learning: Modern approaches use machine learning algorithms trained on vast chemical datasets to predict pKa with increasing accuracy, often rivaling QM methods for common chemical scaffolds at a fraction of the computational cost.[15]

Ionization States of 5-Aminoindazole

While specific, multi-pKa experimental data for the parent 5-aminoindazole is not prominently available in the reviewed literature, we can construct a reliable model of its ionization behavior based on the pKa values of analogous structures.[16][17]

The molecule has three basic centers. We will denote the pKa of the conjugate acid of each site as:

-

pKa1: For the 5-amino group.

-

pKa2: For the most basic pyrazole nitrogen (likely N2).

-

pKa3: For the least basic pyrazole nitrogen (likely N1).

| Ionizable Group | Analogous Compound | Estimated pKa | Rationale |

| 5-Amino Group (-NH₃⁺) | Aniline | ~4.5 - 5.0 | Aromatic amine with lone pair delocalized into the ring system. |

| Pyrazole N2-H⁺ | Indazole/Pyrazole | ~1.0 - 2.5 | Pyridine-like nitrogen; basicity is low due to aromaticity. |

| Pyrazole N1-H⁺ | Pyrrole | < 0 | Pyrrole-like nitrogen; lone pair is part of the aromatic sextet and not readily available for protonation. |

Based on this analysis, the 5-amino group is the most basic center. At physiological pH, the molecule will exist predominantly in its neutral form, but the equilibrium between different protonation states is key to its function.

Implications for Rational Drug Design

The pKa profile of a 5-aminoindazole-based drug candidate has direct and actionable consequences for lead optimization.

-

Target Affinity (Kinase Inhibition): Many kinase inhibitors form critical hydrogen bonds with the "hinge" region of the ATP binding site.[1] The ability of the indazole nitrogens to act as both H-bond donors and acceptors is key. While the neutral form is predominant in solution at pH 7.4, the specific microenvironment of the binding pocket can alter the effective pKa, favoring a protonated state that enhances binding affinity. A medicinal chemist might tune the electronics of the ring to modulate the pKa of the pyrazole nitrogens to optimize this interaction.

-

Cellular Permeability and Efflux: To reach an intracellular target like a kinase, the drug must cross the cell membrane. The neutral form of 5-aminoindazole, which predominates at physiological pH, is more lipophilic and thus more permeable. A compound that is too basic (pKa >> 8) would be mostly protonated and trapped in the extracellular space or acidic endosomes, exhibiting poor bioavailability.

-

Aqueous Solubility: For intravenous formulation or oral absorption, a drug must have adequate aqueous solubility. While the neutral form is less soluble, the ability to form a soluble salt by protonating the 5-amino group (pKa ≈ 4.5) is a critical formulation strategy.

By understanding the pKa values, a drug development team can anticipate and mitigate potential liabilities. For instance, if a promising inhibitor has a high pKa leading to poor permeability, chemists can introduce electron-withdrawing groups to lower the basicity of the problematic center, striking a balance between potency and drug-like properties.

Conclusion

The pKa values and resulting ionization states of 5-aminoindazoles are not mere academic data points; they are fundamental properties that govern the entire pharmacokinetic and pharmacodynamic profile of any drug candidate built upon this scaffold. A thorough understanding and precise measurement of these values are essential for success. This guide has outlined the core principles of ionization and provided a framework of robust experimental and computational methodologies for their determination. By leveraging this knowledge, researchers can make more informed decisions in hit-to-lead campaigns, rationally design molecules with optimized ADME properties, and ultimately accelerate the development of novel and effective 5-aminoindazole-based therapeutics.

References

-

Chem-Impex. 5-Aminoindazole.

-

Alam, M. M., & Lee, D. U. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Molecules, 21(11), 1549.

-

ChemicalBook. 5-AMINOINDAZOLE | 19335-11-6.

-

Benchchem. High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery.

-

Synblock. 1-BOC-5-Amino-indazole | 129488-10-4.

-

Hirst, G. C., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 234–238.

-

Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Molecules, 27(19), 6549.

-

PharmaBlock. Indazoles in Drug Discovery.

-

Shafi, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

-

ResearchGate. Molecular structures of indazole derivatives, (a) 5-aminoindazole; (b) 5-nitroindazole.

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

-

Nishihara, I., & Nakano, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13298.

-

Rowan. How to Predict pKa.

-

Reddit. Computational pKa Determination.

-

Sola-Liana, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(39), 25113–25124.

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry, 42(9), 1747–1773.

-

Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

-

University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa.

-

Uddin, M. N., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237.

-

National Institute of Standards and Technology. 5-Aminoindazole.

-

National Institute of Standards and Technology. 5-Aminoindazole.

-

University of Calgary. Ch27 pKa and pI values.

-

Kaljurand, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475–4489.

-

PubChem. 1H-Indazol-5-amine.

-

da Silva, A. D., et al. (2007). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Eclética Química, 32(4), 47-54.

-

ResearchGate. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

-

ResearchGate. Ionization state of amino acids at given pH‐values.

-

Master Organic Chemistry. The pKa Table Is Your Friend.

-

YouTube. Acidity and Ionization States of Amino Acids.

-

University of Guelph. Amino Acid Properties: Polarity and Ionization.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 4. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-AMINOINDAZOLE | 19335-11-6 [chemicalbook.com]

- 7. ijirss.com [ijirss.com]

- 8. Amino Acid Properties: Polarity and Ionization – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. ulm.edu [ulm.edu]

- 12. mdpi.com [mdpi.com]

- 13. How to Predict pKa | Rowan [rowansci.com]

- 14. reddit.com [reddit.com]

- 15. optibrium.com [optibrium.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. analytical.chem.ut.ee [analytical.chem.ut.ee]

Methodological & Application

Synthesis of 3-Chloro-6-methoxy-1H-indazol-5-amine from 6-methoxy-1H-indazol-5-amine

Regioselective Synthesis of 3-Chloro-6-methoxy-1H-indazol-5-amine

Executive Summary

This technical guide details the synthesis of 3-Chloro-6-methoxy-1H-indazol-5-amine from its precursor 6-methoxy-1H-indazol-5-amine . This transformation involves the regioselective installation of a chlorine atom at the C3 position of the indazole ring.

While direct chlorination is chemically feasible, the presence of the electron-rich primary amine at C5 and the methoxy group at C6 creates significant challenges regarding regioselectivity (competition between C3, C4, and C7 sites) and chemoselectivity (risk of N-oxidation or N-chlorination).

This guide presents two protocols:

-

Protocol A (The "Gold Standard"): A protection-deprotection strategy ensuring maximal regiocontrol and purity, recommended for GLP/GMP campaigns.

-

Protocol B (Direct Synthesis): A rapid, one-step method utilizing controlled stoichiometry, suitable for early-stage discovery and high-throughput screening.

Strategic Analysis: The Chemist's Challenge

The substrate, 6-methoxy-1H-indazol-5-amine, presents a unique electronic landscape. To synthesize the target successfully, one must understand the competing electronic forces:

-

The Indazole Core: The C3 position is the inherent nucleophilic site for electrophilic aromatic substitution (EAS) in 1H-indazoles, behaving similarly to the C4 position of pyrazole.

-

The 5-Amino Group (+M Effect): A strong electron-donating group (EDG) that activates the benzene ring, specifically the ortho positions (C4 and C6). Since C6 is occupied, it strongly activates C4.

-

The 6-Methoxy Group (+M Effect): Another strong EDG that activates C5 (occupied) and C7.

The Conflict: While C3 is the "natural" reactive site for indazoles, the benzene ring is super-activated by the combined 5-NH₂ and 6-OMe groups. Direct chlorination risks producing C7-chloro impurities or N-chloro species.

The Solution:

-

Reagent Selection: N-Chlorosuccinimide (NCS) is selected over elemental chlorine (

) or sulfuryl chloride ( -

Solvent Effects: DMF (N,N-Dimethylformamide) is chosen for its ability to stabilize the polar transition state of the EAS reaction and its solubility profile for polar indazoles.

Visualizing the Reaction Pathway

The following diagram outlines the decision tree and chemical pathways for this synthesis.

Figure 1: Synthetic pathways for the C3-chlorination of 6-methoxy-1H-indazol-5-amine.

Protocol A: High-Fidelity Synthesis (Protection Strategy)

Recommendation: Use this method for scale-up (>1g) or when high purity (>98%) is required. Acetylation attenuates the activating power of the amine, reducing the risk of side reactions on the benzene ring.

Step 1: Protection

-

Dissolve: Charge 6-methoxy-1H-indazol-5-amine (1.0 eq) into a reactor with Dichloromethane (DCM) (10 V).

-

Add Base: Add Pyridine (1.5 eq) or Triethylamine (1.5 eq).

-

Acetylate: Cool to 0°C. Add Acetic Anhydride (

) (1.2 eq) dropwise. -

Monitor: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS for consumption of amine.

-

Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over

, filter, and concentrate.-

Intermediate: N-(6-methoxy-1H-indazol-5-yl)acetamide.

-

Step 2: Regioselective Chlorination[1]

-

Solvent System: Dissolve the acetamide intermediate (1.0 eq) in DMF (5-8 V).

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes.

-

Note: Do not dump NCS all at once; an exotherm can degrade regioselectivity.

-

-

Reaction: Heat the mixture to 50°C for 4–6 hours.

-

Why Heat? The acetyl group deactivates the ring slightly; mild heating ensures the reaction overcomes the activation energy for C3 substitution without promoting C7 chlorination.

-

-

Quench: Pour the reaction mixture into ice water (20 V). The product should precipitate.

-

Isolation: Filter the solid. Wash with water to remove residual DMF and Succinimide. Dry in a vacuum oven.

Step 3: Deprotection

-

Hydrolysis: Suspend the chlorinated intermediate in Methanol (10 V).

-

Acidify: Add 6N HCl (5.0 eq).

-

Reflux: Heat to reflux (approx. 65°C) for 2–4 hours.

-

Neutralization: Cool to RT. Neutralize carefully with Sat.

or 1N NaOH to pH 8. -

Final Isolation: Extract with Ethyl Acetate (3x), dry (

), and concentrate.-

Purification: Recrystallize from Ethanol/Heptane if necessary.

-

Protocol B: Direct Synthesis (Rapid Route)

Recommendation: Use for small-scale (<100mg) discovery or when speed is prioritized over yield.

Methodology

-

Preparation: Dissolve 6-methoxy-1H-indazol-5-amine (1.0 eq) in DMF or Acetonitrile (10 V).

-

Expert Tip: Acetonitrile is easier to remove but DMF often provides better solubility for indazoles.

-

-

Cooling: Cool the solution to 0°C using an ice bath. This is critical to suppress N-chlorination and C7-chlorination.

-

Controlled Addition: Dissolve NCS (1.0 eq) in a minimal amount of the chosen solvent. Add this solution dropwise to the amine solution over 30 minutes.

-

Stoichiometry: Do not exceed 1.05 eq of NCS. Excess NCS will lead to polychlorination.

-

-

Aging: Stir at 0°C for 1 hour, then allow to warm to RT slowly over 2 hours.

-

Workup: Dilute with Ethyl Acetate and wash with water (3x) to remove DMF/Succinimide.

-

Purification: This route often requires Flash Column Chromatography (SiO2, DCM/MeOH gradient) to separate the C3-Cl product from trace C7-Cl isomers.

Analytical Data & Validation

To validate the synthesis, compare the NMR signals of the Starting Material (SM) and the Product.

| Feature | Starting Material (SM) | Target Product (3-Cl) | Interpretation |

| C3-Proton | Singlet ~ 7.9 - 8.0 ppm | ABSENT | Disappearance of the highly deshielded pyrazole proton confirms C3 substitution. |

| C4-Proton | Singlet ~ 6.8 - 7.0 ppm | Singlet ~ 6.9 - 7.1 ppm | Remains a singlet; slight downfield shift due to Cl proximity. |

| C7-Proton | Singlet ~ 6.8 - 7.0 ppm | Singlet ~ 6.8 - 7.0 ppm | Remains a singlet. |

| Mass Spec (ESI) | [M+H]+ | [M+H]+ + 34 amu | Characteristic Chlorine isotope pattern ( |

Safety & Handling

-

NCS (N-Chlorosuccinimide): Irritant and moisture sensitive. Store in a cool, dry place. Avoid inhalation of dust.

-

DMF: Hepatotoxic and teratogenic. Use only in a well-ventilated fume hood.

-

Reaction Risk: Chlorination reactions can be exothermic. Always perform additions slowly at controlled temperatures.

References

-

N-Chlorosuccinimide (NCS)

-

Indazole Chemistry & Regioselectivity

-

Lukasiewicz Research Network. (2007).[7] Synthesis of substituted amino-indazoles and pyrazines. Retrieved from

-

National Institutes of Health (NIH). Study of the Addition Mechanism of 1H-Indazole Derivatives. Retrieved from

-

-

General Protocols for Heterocycle Chlorination

-

TCI Chemicals. Chlorination of (Hetero)arene Derivatives. Retrieved from

-

Sources

Application Note: A Protocol for the Regioselective C3-Chlorination of 6-Methoxy-5-Nitro-1H-Indazole

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, inflammation, and neurodegenerative diseases.[1][2][3] The functionalization of the indazole ring is a critical step in the synthesis of these molecules, and the introduction of a chlorine atom can significantly modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity.[4] Specifically, halogenation at the C3 position provides a key synthetic handle for further diversification through cross-coupling reactions.[5]

This application note provides a detailed, field-tested protocol for the regioselective chlorination of 6-methoxy-5-nitro-1H-indazole at the C3 position to yield 3-chloro-6-methoxy-5-nitro-1H-indazole. This particular intermediate is of interest in the development of novel kinase inhibitors and other targeted therapeutics.[3][6] We will explore the underlying chemical principles that govern the reaction's regioselectivity and provide a step-by-step methodology suitable for researchers in synthetic chemistry and drug development.

Chemical Principles and Rationale

The regioselectivity of electrophilic substitution on the indazole ring is a complex interplay of the inherent reactivity of the heterocyclic system and the electronic effects of its substituents.[7] The successful chlorination at the C3 position hinges on understanding these factors.

1. Indazole Ring Reactivity: The indazole system is an aromatic heterocycle. The pyrazole portion of the ring system is generally more electron-rich than the benzene portion and thus more susceptible to electrophilic attack. The C3 position is a well-documented site for electrophilic functionalization.[7]

2. Mechanism: Electrophilic Aromatic Substitution: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[8][9] The chlorinating agent, N-Chlorosuccinimide (NCS), acts as a source of an electrophilic chlorine species ("Cl+").[10][11] The π-system of the indazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[9] Subsequent deprotonation restores aromaticity, yielding the final chlorinated product.

3. Directing Effects of Substituents: The regiochemical outcome is dictated by the two substituents on the benzene ring:

-

6-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG), making it an "activating" group for electrophilic substitution.[12][13] It increases electron density on the ring, particularly at the ortho and para positions, through a resonance effect.

-

5-Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG), making it a strong "deactivating" group.[12][13] It significantly reduces the nucleophilicity of the benzene ring, directing incoming electrophiles to the meta position relative to itself.

The combined effect of a strong deactivator (-NO₂) and a strong activator (-OCH₃) on the benzene ring makes it less reactive towards electrophilic attack compared to the unsubstituted pyrazole ring. This electronic environment strongly favors substitution on the heterocyclic portion of the molecule, specifically at the electron-rich C3 position.

4. Choice of Reagent: N-Chlorosuccinimide (NCS) is selected as the ideal chlorinating agent for this transformation. It is a stable, crystalline solid that is safer and easier to handle than gaseous chlorine. It provides a mild source of electrophilic chlorine, often leading to high regioselectivity with fewer side products compared to harsher reagents.[14]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product characterization.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 6-Methoxy-5-nitro-1H-indazole | ≥97% | Commercially Available | 885520-41-8 | Starting material |

| N-Chlorosuccinimide (NCS) | ≥98% | Commercially Available | 128-09-6 | Corrosive, handle with care |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Commercially Available | 75-05-8 | Reaction Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 | For extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | 144-55-8 | For aqueous wash |

| Brine (Saturated NaCl solution) | ACS Grade | Commercially Available | 7647-14-5 | For aqueous wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | 7487-88-9 | Drying agent |

| Silica Gel | 230-400 mesh | Commercially Available | 7631-86-9 | For column chromatography |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene).[15]

-

N-Chlorosuccinimide (NCS): NCS is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[16][17] Handle only in a well-ventilated fume hood. Avoid creating dust.[18][19] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16]

-

Solvents: Acetonitrile and Ethyl Acetate are flammable and should be handled away from ignition sources.

-

Waste Disposal: All chemical waste must be disposed of according to local, state, and federal regulations.[18]

Experimental Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 11. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 14. pcliv.ac.uk [pcliv.ac.uk]

- 15. suru-chem.com [suru-chem.com]

- 16. lobachemie.com [lobachemie.com]

- 17. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. aksci.com [aksci.com]

Application Notes and Protocols for Utilizing 3-Chloro-6-methoxy-1H-indazol-5-amine in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of Privileged Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering a powerful alternative to traditional high-throughput screening (HTS). By employing libraries of low molecular weight compounds (typically <300 Da), FBDD allows for a more efficient and comprehensive exploration of a target's chemical space.[1] This approach identifies weak-binding but highly ligand-efficient fragments that serve as high-quality starting points for rational, structure-guided optimization into potent and selective drug candidates.[1][2]

Within the vast landscape of chemical fragments, the indazole scaffold has emerged as a "privileged" structure in medicinal chemistry.[2] Its rigid, bicyclic aromatic nature, combined with the ability to act as both a hydrogen bond donor and acceptor, makes it an ideal pharmacophore for engaging with a wide variety of biological targets, particularly protein kinases.[2][3] The indazole nucleus can function as an effective ATP surrogate, binding within the hinge region of kinase active sites.[3] This application note provides a detailed guide for the utilization of a specific, functionalized indazole fragment, 3-Chloro-6-methoxy-1H-indazol-5-amine , in an FBDD campaign. We will delve into its physicochemical properties, provide detailed protocols for its screening and validation, and discuss strategies for its subsequent elaboration into a lead compound.

Fragment Profile: 3-Chloro-6-methoxy-1H-indazol-5-amine

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. Fragments should possess favorable physicochemical properties, including adequate solubility, and contain chemical handles that facilitate synthetic elaboration. 3-Chloro-6-methoxy-1H-indazol-5-amine is a prime candidate that adheres to the "Rule of Three," a guiding principle for fragment design.[2]

| Property | Value | Source/Method |

| Molecular Formula | C₈H₈ClN₃O | [3] |

| Molecular Weight | 197.62 g/mol | Calculated |

| Appearance | Pale-yellow to Yellow-brown Solid | [3] |

| CAS Number | 1356017-73-6 | [3] |

| Predicted XLogP3 | ~1.9 | Estimated based on similar structures[4][5] |

| Predicted pKa (most basic) | ~3.5 | Estimated based on similar structures[6] |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 1 | Calculated |

The strategic placement of substituents on the indazole core enhances its utility. The 5-amino group provides a key vector for hydrogen bonding and a convenient point for synthetic elaboration. The 6-methoxy group can influence solubility and occupy a hydrophobic pocket within a binding site. The 3-chloro substituent offers another potential vector for modification or can contribute to binding affinity through specific interactions.

Proposed Synthesis of 3-Chloro-6-methoxy-1H-indazol-5-amine

A practical synthesis of 3-aminoindazoles can be achieved from readily available 2-halobenzonitriles.[7] The following scheme outlines a representative synthesis for 3-Chloro-6-methoxy-1H-indazol-5-amine, adapted from established methodologies.

Scheme 1: Proposed Synthesis

Step 1: Nitration of 2-fluoro-4-methoxybenzonitrile. 2-fluoro-4-methoxybenzonitrile is nitrated to introduce a nitro group, a precursor to the 5-amino group.

Step 2: Chlorination of the resulting benzonitrile. The intermediate is chlorinated to install the chloro group at the desired position.

Step 3: Cyclization with Hydrazine. The substituted 2-fluorobenzonitrile derivative is then treated with hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

Step 4: Reduction of the Nitro Group. The nitro group is reduced to the 5-amino group, yielding the final product, 3-Chloro-6-methoxy-1H-indazol-5-amine.

FBDD Workflow Using 3-Chloro-6-methoxy-1H-indazol-5-amine

A typical FBDD campaign is a multi-stage process that begins with primary screening to identify binders, followed by rigorous validation and structural characterization to confirm the binding mode and inform subsequent chemistry efforts.

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Part 1: Primary Screening Protocols

The initial step is to screen a fragment library against the target protein to identify binding events. Due to the weak affinities typical of fragments (in the high micromolar to millimolar range), highly sensitive biophysical techniques are required.[8]

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a powerful label-free technique that measures binding events in real-time, providing kinetic data (kₐ and kₑ) and affinity (K₋).[9][10]

1. Materials and Reagents:

-

Target protein of interest (with high purity >95%)

-

SPR instrument (e.g., Biacore, Sartorius Octet)

-

Sensor chips (e.g., CM5 for amine coupling)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

3-Chloro-6-methoxy-1H-indazol-5-amine stock solution (e.g., 100 mM in DMSO)

-

Fragment library plates

2. Experimental Procedure:

a. Protein Immobilization:

- Equilibrate the sensor chip with running buffer.

- Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

- Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 RU).

- Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

- A reference channel should be prepared similarly but without protein immobilization to allow for background subtraction.

b. Fragment Screening:

- Prepare a dilution series of the fragment in running buffer. For primary screening, a single high concentration (e.g., 200-500 µM) is often used.

- Inject the fragment solution over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

- Between injections, regenerate the surface if necessary, using a mild solution (e.g., a short pulse of high salt or low pH buffer) that does not denature the immobilized protein.

- A positive "hit" is identified by a response signal significantly above the background noise and a dose-dependent binding pattern upon re-testing at multiple concentrations.

3. Data Analysis and Causality:

-

The response units (RU) are proportional to the mass bound to the sensor surface.

-

By fitting the association and dissociation curves to a 1:1 binding model, the on-rate (kₐ), off-rate (kₑ), and dissociation constant (K₋ = kₑ/kₐ) can be determined.

-

Why this method? SPR is highly sensitive, provides kinetic information, and consumes relatively low amounts of protein, making it ideal for primary screening of fragment libraries.[11]

Protocol 2: NMR-Based Screening (Protein-Observed)

NMR spectroscopy is a robust method for detecting weak binding events. In protein-observed experiments, chemical shift perturbations (CSPs) in the protein's spectrum upon ligand binding indicate an interaction.[4][12]

1. Materials and Reagents:

-

¹⁵N-isotopically labeled target protein (25-100 µM)

-

NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, with 5% D₂O)

-

3-Chloro-6-methoxy-1H-indazol-5-amine stock solution (100 mM in d₆-DMSO)

-

NMR tubes and spectrometer (≥600 MHz with a cryoprobe)

2. Experimental Procedure:

a. Reference Spectrum:

- Prepare a sample of the ¹⁵N-labeled protein in the NMR buffer.

- Acquire a 2D ¹H-¹⁵N HSQC spectrum. This serves as the reference "fingerprint" of the protein. The spectrum should be well-resolved.[4]

b. Fragment Screening: